molecular formula C16H20ClN3O B2656283 (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-54-2

(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2656283
CAS RN: 2411336-54-2
M. Wt: 305.81
InChI Key: OZKVOAYVJHDCNS-ONEGZZNKSA-N
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Description

(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent.

Mechanism of Action

(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide works by activating the immune system to attack cancer cells. It does this by binding to and activating the STING (Stimulator of Interferon Genes) pathway, which leads to the production of interferons and other cytokines that promote an immune response against the tumor.
Biochemical and Physiological Effects:
(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. It has also been shown to increase the production of interferons and other cytokines that promote an immune response against the tumor. In addition, (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to increase blood flow to tumors, which may enhance the delivery of other anti-cancer agents.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide is its potential as an anti-cancer agent. However, there are also limitations to its use in lab experiments. (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide is relatively unstable and requires careful handling to maintain its potency. In addition, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide. One area of research is the development of more stable analogs of (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide treatment. Finally, there is ongoing research into the combination of (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide with other anti-cancer agents to enhance its effectiveness.

Synthesis Methods

(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide can be synthesized through a multi-step process starting with 5-chloroindole. The first step involves the reaction of 5-chloroindole with ethylene oxide to form 2-(5-chloroindol-1-yl)ethanol. This intermediate is then reacted with dimethylamine to form the final product, (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide.

Scientific Research Applications

(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been studied for its potential use as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. (E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has also been studied in clinical trials for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and non-small cell lung cancer.

properties

IUPAC Name

(E)-N-[2-(5-chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-19(2)9-3-4-16(21)18-8-11-20-10-7-13-12-14(17)5-6-15(13)20/h3-7,10,12H,8-9,11H2,1-2H3,(H,18,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKVOAYVJHDCNS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCN1C=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCN1C=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide

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